molecular formula C15H23BrClNO B1487839 3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219972-63-0

3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1487839
CAS No.: 1219972-63-0
M. Wt: 348.7 g/mol
InChI Key: ZUCOTLWCRVBMSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12 (6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a detailed description of the molecular structure, including the positions of the bromine, isopropyl group, and piperidine ring .

Scientific Research Applications

Metabolic Activity in Obese Rats

  • Study on Metabolic Activity : A compound structurally similar to the queried chemical was studied for its effects on food intake and weight gain in obese rats, showing potential for metabolic research applications (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Labeling Techniques

  • Synthesis for Metabolic Studies : Research into the synthesis of neuroleptic agents using related compounds offers insights into labeling and tracking metabolic processes (Nakatsuka, Kawahara, & Yoshitake, 1981).

Pharmacological Effects

  • Antidepressant Applications : Paroxetine hydrochloride, a compound with a similar structural motif, is documented for its pharmacological effects in treating various disorders, illustrating the therapeutic potential of related structures (Germann, Ma, & Han, 2013).

Synthetic Methodologies

  • Asymmetric Synthesis from Chiral Lactams : The synthesis of enantiomerically pure 3-substituted piperidines from lactam showcases advanced synthetic strategies for producing stereochemically complex molecules (Micouin, Bonin, & Cherrier, 1994).

Biological Activities and Applications

  • Cytotoxicity on HeLa Cells : A series of 2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells, indicating potential applications in cancer research (Parthiban, Pallela, & Kim, 2011).

Research on Specific Reactions and Intermediates

  • Activation of Energy Expenditure : A non-amphetaminic compound was studied for its thermogenic effect, showing the ability to increase energy expenditure in rats (Massicot, Ricquier, & Godfroid, 1985).

Properties

IUPAC Name

3-[(2-bromo-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-11(2)13-5-6-15(14(16)8-13)18-10-12-4-3-7-17-9-12;/h5-6,8,11-12,17H,3-4,7,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCOTLWCRVBMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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